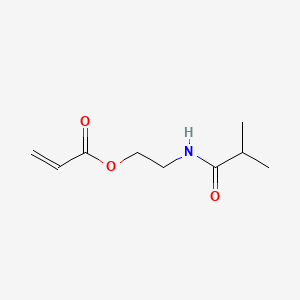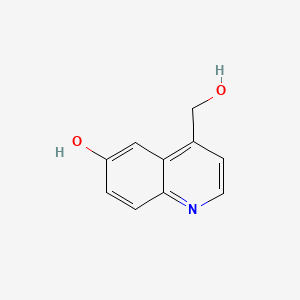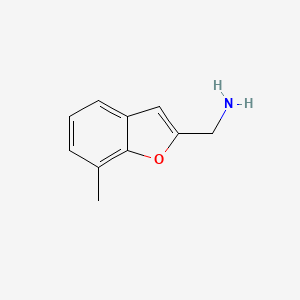
2-Isobutyramidoethyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isobutyramidoethyl acrylate is an organic compound with the molecular formula C9H15NO3 It is a derivative of prop-2-enoic acid (acrylic acid) and is characterized by the presence of a 2-methylpropanamido group attached to the ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyramidoethyl acrylate typically involves the esterification of prop-2-enoic acid with 2-(2-methylpropanamido)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous process involving the esterification of prop-2-enoic acid with 2-(2-methylpropanamido)ethanol. The reaction is conducted in a reactor equipped with a distillation column to continuously remove the water formed during the reaction. This method ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isobutyramidoethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or bromine (Br2) can be used for addition reactions across the double bond.
Major Products Formed
Polymerization: Polymers and copolymers with various properties depending on the comonomers used.
Hydrolysis: 2-(2-Methylpropanamido)ethanol and prop-2-enoic acid.
Addition Reactions: Haloalkanes or other addition products depending on the reagent used.
Applications De Recherche Scientifique
2-Isobutyramidoethyl acrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Materials Science: The polymers derived from this compound are used in coatings, adhesives, and other materials.
Biomedical Research: It is investigated for its potential use in drug delivery systems and biomedical coatings.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Isobutyramidoethyl acrylate primarily involves its ability to undergo polymerization and other chemical reactions. The double bond in the prop-2-enoate moiety allows it to participate in free radical polymerization, leading to the formation of polymers with various properties. The amido group can also interact with other functional groups, influencing the reactivity and properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl prop-2-enoate: A simpler ester of prop-2-enoic acid without the amido group.
2-(2-Ethoxyethoxy)ethyl prop-2-enoate: An ester with an ethoxyethoxy group instead of the methylpropanamido group.
Uniqueness
2-Isobutyramidoethyl acrylate is unique due to the presence of the 2-methylpropanamido group, which imparts specific properties to the compound. This functional group can influence the reactivity, solubility, and polymerization behavior of the compound, making it distinct from other similar esters.
Propriétés
Numéro CAS |
172351-66-5 |
|---|---|
Formule moléculaire |
C9H15NO3 |
Poids moléculaire |
185.223 |
Nom IUPAC |
2-(2-methylpropanoylamino)ethyl prop-2-enoate |
InChI |
InChI=1S/C9H15NO3/c1-4-8(11)13-6-5-10-9(12)7(2)3/h4,7H,1,5-6H2,2-3H3,(H,10,12) |
Clé InChI |
VOHGKWWKLYEEJF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NCCOC(=O)C=C |
Synonymes |
2-Propenoic acid, 2-[(2-methyl-1-oxopropyl)amino]ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[2,1-d][1,3,5]oxadiazepine](/img/structure/B575494.png)

![6-Octen-2-one, 5-hydroxy-, [S-(Z)]- (9CI)](/img/new.no-structure.jpg)






